molecular formula C9H7FO2 B8185074 6-Fluoro-5-hydroxy-indan-1-one

6-Fluoro-5-hydroxy-indan-1-one

Cat. No.: B8185074
M. Wt: 166.15 g/mol
InChI Key: SLYMXQQHTQPXKD-UHFFFAOYSA-N
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Description

6-Fluoro-5-hydroxy-indan-1-one is a chemical compound that belongs to the class of indanones Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring The presence of a fluorine atom at the 6th position and a hydroxyl group at the 5th position makes this compound a unique derivative of indanone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-hydroxy-indan-1-one can be achieved through several methods. One common approach involves the alkylation of 5-hydroxy-1-indanone with fluorinated alkyl halides. For instance, the reaction of 5-hydroxy-1-indanone with 6-fluoro-1-bromohexane in the presence of a base such as potassium carbonate can yield this compound .

Another method involves the cyclization of 2-(2-fluorophenyl)propanoic acid. This reaction can be catalyzed by a Lewis acid such as aluminum chloride, leading to the formation of the indanone ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Scientific Research Applications

6-Fluoro-5-hydroxy-indan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 6-Fluoro-5-hydroxy-indan-1-one depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific enzymes or receptors. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The fluorine atom enhances the compound’s binding affinity to its molecular targets, while the hydroxyl group can form hydrogen bonds, stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-5-hydroxy-indan-1-one is unique due to the presence of both a fluorine atom and a hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-fluoro-5-hydroxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-7-4-6-5(3-9(7)12)1-2-8(6)11/h3-4,12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYMXQQHTQPXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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